Absorption Variability Reduction: OA-Na vs. OA in Spray-Freeze-Dried Solid Dispersion Formulations
In a direct head-to-head comparison within the same spray-freeze-dried (SFD) formulation platform, replacement of oleanolic acid (OA) with its sodium salt (OA-Na) substantially decreased inter-animal absorption variability. SFD-processed OA formulations and commercial OA tablets exhibited large inter-animal variability in oral bioavailability, characteristic of BCS Class IV compounds. Inclusion of sodium caprate (SC) as a penetration enhancer, coupled with the replacement of OA with OA-Na in the SFD formulation, was shown to substantially decrease the observed absorption variability [1]. This reduction in pharmacokinetic variability is critical for achieving consistent systemic exposure across individuals or experimental animals.
| Evidence Dimension | Inter-animal absorption variability in oral pharmacokinetics |
|---|---|
| Target Compound Data | OA-Na (sodium oleanolate) + SC in SFD formulation: substantially decreased absorption variability |
| Comparator Or Baseline | OA (free acid) in SFD formulation without OA-Na replacement: large inter-animal variability; commercial OA tablet: large inter-animal variability |
| Quantified Difference | Substantial qualitative reduction in variability; quantitative variability metrics not numerically reported in abstract |
| Conditions | Spray-freeze-dried solid dispersion containing PVP-40 (25% w/w) + sodium caprate (50% w/w) with OA (25% w/w, Formula F) or OA-Na (25% w/w, Formula G); oral administration in rats |
Why This Matters
Reducing absorption variability is a critical quality attribute for any oral dosage form intended for reproducible therapeutic or experimental outcomes; OA-Na directly addresses this bottleneck where OA-based formulations fail.
- [1] Tong HH, Du Z, Wang GN, et al. Spray freeze drying with polyvinylpyrrolidone and sodium caprate for improved dissolution and oral bioavailability of oleanolic acid, a BCS Class IV compound. Int J Pharm. 2011;404(1-2):148-158. doi:10.1016/j.ijpharm.2010.11.019 View Source
